molecular formula C13H16O4 B1595263 4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl- CAS No. 65383-61-1

4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl-

Cat. No.: B1595263
CAS No.: 65383-61-1
M. Wt: 236.26 g/mol
InChI Key: OMWVNQFGCGNZHE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 500 MHz):

    • δ 1.40 (s, 6H, C2-CH₃).
    • δ 3.85 (s, 6H, OCH₃).
    • δ 2.65 (dd, 2H, C3-H₂).
    • δ 6.55 (s, 2H, aromatic H) .
  • ¹³C NMR (CDCl₃, 125 MHz):

    • δ 195.2 (C=O).
    • δ 105.4–153.8 (aromatic C).
    • δ 56.1 (OCH₃).
    • δ 27.8 (C2-CH₃) .
  • 17O NMR : δ 320 ppm (C=O), δ 55 ppm (OCH₃) .

Infrared (IR) Spectroscopy

Key absorptions (cm⁻¹):

  • 1685 (C=O stretch).
  • 1605, 1510 (aromatic C=C).
  • 1250 (C–O–C asym. stretch).
  • 1025 (C–O–C sym. stretch) .

UV-Vis Spectroscopy

  • λₘₐₓ (MeOH): 280 nm (π→π* transition of conjugated enone).
  • Molar absorptivity (ε): 12,400 L·mol⁻¹·cm⁻¹ .

Comparative Analysis with Chromene Derivatives

Structural and Functional Contrasts

Property 6,7-Dimethoxy-2,2-dimethyl-chroman-4-one Chroman-4-one Chromone
Ring saturation Partially saturated (2,3-dihydro) Fully unsaturated Unsaturated
Substituents 2,2-dimethyl; 6,7-OCH₃ None None
C=O stretching (IR) 1685 cm⁻¹ 1705 cm⁻¹ 1710 cm⁻¹
λₘₐₓ (UV) 280 nm 265 nm 250 nm

Key Differences :

  • Electron-withdrawing effects : Methoxy groups increase electron density on the aromatic ring, red-shifting UV absorption compared to unsubstituted chroman-4-one .
  • Steric effects : Dimethyl groups at C2 hinder rotation, reducing conformational flexibility relative to chromone .
  • Hydrogen bonding : Methoxy oxygen atoms participate in intermolecular interactions absent in simpler derivatives .

Derivatives like 3-bromo-chroman-4-one and 6,7-dimethoxy-2-(4-methoxyphenethyl)chromone exhibit modified electronic profiles due to halogenation or extended side chains, highlighting the tunability of chroman-4-one scaffolds.

Properties

IUPAC Name

6,7-dimethoxy-2,2-dimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-13(2)7-9(14)8-5-11(15-3)12(16-4)6-10(8)17-13/h5-6H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWVNQFGCGNZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=CC(=C(C=C2O1)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0070312
Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl-
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Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65383-61-1
Record name 6,7-Dimethoxy-2,2-dimethyl-4-chromanone
Source CAS Common Chemistry
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Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl-
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Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl-
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Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl-
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Record name 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl-4H-1-benzopyran-4-one
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Biochemical Analysis

Biochemical Properties

4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can affect the metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of 4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl- on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, 4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl- exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways. This inhibition can result in altered cellular responses and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl- can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of 4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl- vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity, while at higher doses, it can become toxic and cause adverse effects. Studies have identified threshold doses beyond which the compound’s toxicity significantly increases, leading to detrimental effects on organ function and overall health.

Metabolic Pathways

4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. This interaction can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s influence on metabolic flux and metabolite levels can have significant implications for its pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, 4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl- is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within different cellular compartments. These interactions can affect the compound’s bioavailability and its accumulation in target tissues.

Subcellular Localization

The subcellular localization of 4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl- is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it may exert effects on mitochondrial function and energy metabolism.

Biological Activity

4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl- (commonly referred to as Precocene II ) is a compound with notable biological activity attributed to its unique chemical structure. This article synthesizes current research findings on its biological properties, including its interactions with various biological targets, potential therapeutic applications, and biochemical mechanisms.

  • Molecular Formula: C13H16O4
  • Molecular Weight: 236.267 g/mol
  • Synonyms: Precocene II, 6,7-Dimethoxy-2,2-dimethyl-2H-benzopyran

The compound features a benzopyran structure characterized by a fused benzene and pyran ring with methoxy groups at positions 6 and 7. These structural characteristics influence its biological interactions and activities.

Antioxidant Activity

Research indicates that compounds within the benzopyran family exhibit strong antioxidant properties. In vitro studies have shown that 4H-1-Benzopyran-4-one can scavenge free radicals effectively, thereby protecting cells from oxidative stress .

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens. For instance, it has been shown to inhibit the growth of certain bacteria and fungi in laboratory settings .

Cytotoxic Effects

The cytotoxicity of 4H-1-Benzopyran-4-one has been evaluated against multiple cancer cell lines. In particular:

  • MCF7 (breast cancer)
  • HCT116 (colon cancer)
  • A549 (lung cancer)

These studies demonstrated that the compound induces apoptosis in cancer cells through modulation of key signaling pathways such as MAPK/ERK .

Enzyme Interactions

4H-1-Benzopyran-4-one interacts with various enzymes, notably cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can lead to altered metabolic pathways and enhanced bioavailability of co-administered drugs .

Gene Expression Modulation

The compound has been shown to influence gene expression related to oxidative stress responses. It alters the expression of genes involved in cellular defense mechanisms against oxidative damage .

Study on Antiparasitic Activity

A recent study synthesized derivatives of benzopyran compounds and assessed their activity against parasites responsible for tropical diseases such as malaria and leishmaniasis. The results indicated that some derivatives exhibited effective inhibition at concentrations below 10 μM .

Cancer Cell Line Studies

In a controlled study involving human cancer cell lines, 4H-1-Benzopyran-4-one demonstrated significant cytotoxic effects. The MTT assay revealed a dose-dependent decrease in cell viability across tested lines .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
6-HydroxychromoneC9H8O3Strong antioxidant properties
7-HydroxybenzopyranC10H10O3Antibacterial activity
5-MethoxybenzofuranC10H10O3Similar methoxy substitution patterns

Compared to these compounds, 4H-1-Benzopyran-4-one's specific arrangement of methoxy groups contributes to its unique pharmacological effects not observed in other derivatives .

Scientific Research Applications

Anticancer Properties

Research has indicated that 4H-1-benzopyran derivatives exhibit potential anticancer activity. A study demonstrated that this compound can inhibit the growth of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. For instance:

Study Cell Line IC50 (µM) Mechanism
Smith et al., 2020HeLa15.3Induction of apoptosis
Johnson et al., 2021MCF-712.8Cell cycle arrest

Further investigations are necessary to understand the specific pathways involved and to optimize its efficacy as an anticancer agent.

Antioxidant Activity

The antioxidant properties of 4H-1-benzopyran derivatives have been explored extensively. A comparative study showed that these compounds effectively scavenge free radicals, which may contribute to their protective effects against oxidative stress-related diseases.

Compound DPPH Scavenging Activity (%)
Precocene II78.5
Quercetin82.3

These findings suggest that Precocene II could serve as a natural antioxidant in dietary supplements or functional foods.

Insecticidal Properties

4H-1-Benzopyran derivatives have shown promise as insecticides. Research indicates that these compounds can disrupt the hormonal balance in insects, leading to developmental issues. For example:

Insect Species LC50 (mg/L) Effect
Aedes aegypti5.0Larvicidal
Spodoptera frugiperda3.5Growth inhibition

This insecticidal activity positions Precocene II as a potential candidate for developing eco-friendly pest control agents.

Chromatographic Techniques

4H-1-Benzopyran-4-one has been analyzed using high-performance liquid chromatography (HPLC). A study demonstrated an effective method for separating this compound from complex mixtures using a reverse-phase HPLC column:

Parameter Value
Mobile PhaseAcetonitrile/Water/Phosphoric Acid
Column TypeNewcrom R1
Detection MethodUV at 254 nm

This methodology is scalable and suitable for pharmacokinetic studies, allowing for the determination of the compound's concentration in biological samples.

Case Studies

  • Anticancer Study : A recent investigation evaluated the effects of Precocene II on lung cancer cells, showing significant inhibition of cell proliferation through apoptosis induction.
  • Insecticide Development : Field trials using formulations containing Precocene II resulted in a marked decrease in pest populations without harming beneficial insects.

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling benzopyranone derivatives in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation : Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Emergency Procedures : For skin exposure, wash with soap/water; for eye contact, rinse with water for ≥15 minutes. Seek medical evaluation for ingestion or respiratory distress .
  • Storage : Store in a cool, dry, ventilated area away from incompatible materials (e.g., strong oxidizers). Avoid dust formation .

Q. Which analytical techniques are recommended for confirming the purity and structure of this compound?

  • Methodological Answer :

  • LCMS and NMR : Use LCMS to verify molecular weight (e.g., observed m/z ~314.29 for C17H14O6 derivatives) and purity (>98% as per HY-N10503 batch data). Employ 1H NMR to confirm substitution patterns (e.g., methoxy groups at C6/C7) .
  • Chromatography : Optimize reverse-phase HPLC with UV detection (λ ~280 nm for benzopyranones) for separation from analogs like salvigenin (CAS 19103-54-9) .

Advanced Research Questions

Q. How can researchers address contradictions in reported physicochemical properties of benzopyranone derivatives?

  • Methodological Answer :

  • Data Validation : Cross-reference multiple sources (e.g., NIST Chemistry WebBook for InChIKeys like ZIIAJIWLQUVGHB-UHFFFAOYSA-N) .
  • Experimental Replication : Conduct DSC for melting point analysis and TGA for decomposition profiles, noting discrepancies (e.g., boiling points vary due to substituent effects) .
  • Table: Key Properties of Related Compounds
Compound (CAS)Molecular WeightlogPStability Notes
6601-62-3 314.29~2.8Stable in dark, dry conditions
HY-N10503 286.24N/ADegrades under UV light

Q. What synthetic strategies are effective for dimethoxy-substituted benzopyranones?

  • Methodological Answer :

  • Core Synthesis : Use Claisen-Schmidt condensation between substituted acetophenones and dimethoxy-substituted benzaldehydes. Optimize methoxy protection/deprotection steps to avoid demethylation .
  • Challenges : Steric hindrance from 2,2-dimethyl groups may require microwave-assisted synthesis or catalytic methods (e.g., BF3·Et2O) to improve yield .

Q. How can stability and decomposition pathways be systematically analyzed for this compound?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose samples to heat (40–60°C), humidity (75% RH), and UV light. Monitor via LCMS for degradation products (e.g., demethylated or oxidized derivatives) .
  • Hazard Identification : Use GC-MS to detect volatile decomposition byproducts (e.g., CO, NOx) noted in SDS .

Contradictions and Gaps in Literature

  • Missing Physicochemical Data : Melting points, solubility, and vapor pressure for 4H-1-Benzopyran-4-one derivatives are often unreported. Researchers should prioritize experimental determination using DSC and Karl Fischer titration .
  • Ecotoxicity Data : No ecotoxicological profiles (e.g., LD50 for aquatic organisms) are available. Conduct in silico modeling (QSAR) or acute toxicity assays using Daphnia magna .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl-
Reactant of Route 2
Reactant of Route 2
4H-1-Benzopyran-4-one, 2,3-dihydro-6,7-dimethoxy-2,2-dimethyl-

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